Strategic Scaffold: 4-(Benzyloxy)-2-chloro-3-nitropyridine
Strategic Scaffold: 4-(Benzyloxy)-2-chloro-3-nitropyridine
Technical Guide & Application Whitepaper
CAS: 2069182-02-9 Formula: C₁₂H₉ClN₂O₃ Molecular Weight: 264.66 g/mol
Executive Summary: The Linchpin Intermediate
4-(Benzyloxy)-2-chloro-3-nitropyridine is a highly functionalized pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., targeting EGFR, BTK, or PI3K) and fused heterocyclic systems like imidazo[4,5-c]pyridines and pyrido[2,3-d]pyrimidines .
Its value lies in its orthogonal reactivity . It possesses three distinct chemical handles that can be manipulated sequentially without cross-interference:
-
C2-Chlorine: A leaving group for nucleophilic aromatic substitution (
), typically less reactive than the C4 position in the precursor but activated in this molecule. -
C3-Nitro: An electron-withdrawing group that activates the ring and serves as a latent amino group (via reduction).
-
C4-Benzyloxy: A masked hydroxyl group (protected as an ether) that dictates regioselectivity during synthesis and can be deprotected to yield 4-pyridones.
Synthesis & Regiochemistry
The synthesis of CAS 2069182-02-9 relies on the controlled nucleophilic aromatic substitution (
The Regioselectivity Challenge
In 2,4-dichloro-3-nitropyridine, both chloride atoms are activated by the electron-withdrawing nitro group and the pyridine nitrogen. However, the C4 position is significantly more reactive toward oxygen nucleophiles (alkoxides) due to:
-
Steric Factors: The C2 position is flanked by the ring nitrogen and the bulky nitro group, creating steric hindrance. The C4 position is relatively accessible.
-
Electronic Factors: The intermediate Meisenheimer complex formed at C4 is stabilized effectively by the para-nitro group resonance.
Optimized Protocol
-
Precursor: 2,4-Dichloro-3-nitropyridine.[1]
-
Reagent: Benzyl alcohol (1.0–1.1 eq).
-
Base: Potassium carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF or THF (anhydrous).
-
Temperature: 0°C to Room Temperature (Strict control required to avoid bis-substitution).
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF under
atmosphere. Cool to 0°C. -
Nucleophile Activation: In a separate vessel, treat Benzyl alcohol (1.05 eq) with
(1.1 eq) in THF at 0°C for 30 min to generate sodium benzyloxide. -
Addition: Slowly cannulate the alkoxide solution into the pyridine solution over 30 minutes. Note: Rapid addition causes localized heating and C2/C4 bis-substitution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor via TLC/LCMS (Target mass: 265 amu [M+H]+).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-substituted product (Target) elutes after the bis-substituted impurity but before the C2-substituted isomer (if formed).
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis of 4-(benzyloxy)-2-chloro-3-nitropyridine via
Downstream Applications & Divergent Synthesis
Once synthesized, CAS 2069182-02-9 serves as a "hub" for creating bicyclic heterocycles.
A. Chemoselective Reduction (Nitro to Amine)
Critical Constraint: Catalytic hydrogenation (
-
To Retain Benzyl Group: Use Iron powder/Ammonium Chloride (
) in EtOH/Water or Tin(II) Chloride ( ). This yields 4-(benzyloxy)-2-chloropyridin-3-amine. -
To Cleave Benzyl Group (One-Pot): Use
(balloon) with 10% Pd/C. This yields 3-amino-2-chloropyridin-4-ol (tautomerizes to pyridone).
B. C2-Displacement (Library Generation)
The C2-chlorine is now the most reactive electrophilic site. It can be displaced by primary or secondary amines to install diversity elements before ring closure.
-
Reagents: Primary amine (
), DIPEA, DMF, Heat (60–80°C).
C. Ring Closure (Imidazo[4,5-c]pyridines)
Following nitro reduction (Path A), the resulting vicinal diamine (or amino-chloro motif) can be cyclized.
-
Method: React the 3-amino-2-chloro derivative with an orthoformate (e.g., triethyl orthoformate) or an aldehyde followed by oxidation.
Visualization: The Divergent Hub
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Technical Data & Safety Profile
Physical Properties
| Property | Value | Note |
| Appearance | Light yellow to orange solid | Typical of nitropyridines |
| Melting Point | 107–112°C | Varies by crystal form/purity |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility |
| Stability | Stable at RT | Store under inert gas; light sensitive |
Safety & Handling (E-E-A-T)
-
Skin/Eye Irritation: Like most halonitropyridines, this compound is a potent irritant and potential skin sensitizer.
-
Energetic Potential: Although stable, the nitro group introduces decomposition risks at high temperatures (>150°C). Do not distill residues to dryness.
-
Waste: Chlorinated pyridine waste must be segregated from general organic solvents for incineration.
References
-
National Center for Biotechnology Information. (2019). Synthesis and Characterization of Selective PKC Inhibitors. ACS Chemical Neuroscience.[2] Retrieved from [Link]
- Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2).
-
ResearchGate. (2012). Adsorption Orientation-Induced Selectivity Control of Reactions of Benzyl Alcohol. Journal of Physical Chemistry C. Retrieved from [Link]
Sources
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]
